SNRI-H05

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

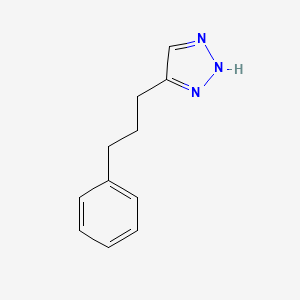

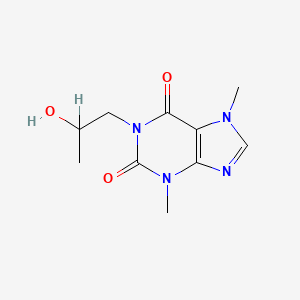

SNRI-H05 is a potent serotonin and noradrenaline reuptake inhibitor (SNRI) with moderate 5-HT2A antagonist activity for anti-depression.

Scientific Research Applications

Alternative Postdoctoral Education Model

- Study: "An alternative model for postdoctoral education of nurses engaged in research with potentially vulnerable populations" by Gennaro et al. (2007).

- Application: SNRI (Summer Nursing Research Institute) offers an alternative post-doctoral educational program for nurse scientists, especially those researching vulnerable populations. The program focuses on expanding research pipelines, imparting knowledge, and fostering positive attitudes, as well as improving research skills.

- Details: The SNRI has been successful in teaching participants skills and knowledge for conducting research with vulnerable populations (Gennaro et al., 2007).

Discovery of Potent Dual Reuptake Inhibitors

- Study: "Discovery of a potent, dual serotonin and norepinephrine reuptake inhibitor" by Dreyfus et al. (2013).

- Application: This research led to the discovery of a novel SNRI with improved norepinephrine transporter activity and metabolic stability, minimizing drug-drug interaction.

- Details: The study highlighted the discovery of a series of 3-substituted pyrrolidines, representing a potential probe for SNRIs in central nervous system disorders, including chronic pain conditions (Dreyfus et al., 2013).

Inhibitory Mechanism of SNRIs in Antipsychotics

- Study: "Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study" by Zheng et al. (2016).

- Application: The study explored the inhibitory mechanism of approved selective norepinephrine reuptake inhibitors (sNRIs) in antipsychotics.

- Details: The research identified key binding modes and residues that are common determinants for the binding of approved sNRIs, shedding light on their inhibitory mechanism and helping to identify novel scaffolds with improved drug efficacy (Zheng et al., 2016).

Anti-Inflammatory Effects of SNRI Antidepressants

- Study: "A comparative examination of the anti-inflammatory effects of SSRI and SNRI antidepressants on LPS stimulated microglia" by Tynan et al. (2012).

- Application: This research compared the anti-inflammatory potency of SSRIs and SNRIs, particularly their effects on microglia.

- Details: The study found that SSRIs and SNRIs possess significant anti-inflammatory actions, suggesting that their therapeutic effectiveness may be partly due to these properties (Tynan et al., 2012).

Signal-to-Noise Ratio Improvement in Imaging

- Study: "Dynamic PET Denoising with HYPR Processing" by Christian et al. (2010).

- Application: The study introduced the HYPR algorithm for dynamic PET studies, significantly improving the signal-to-noise ratio (SNR) in imaging.

- Details: This technique, utilizing the HYPR method, dramatically enhances the SNR of PET time series without sacrificing spatial resolution, beneficial for various nuclear medicine imaging applications (Christian et al., 2010).

Cyber Infrastructure for Multidisciplinary Research

- Study: "Cyber Infrastructure as a Service to Empower Multidisciplinary, Data-Driven Scientific Research" by Ma et al. (2017).

- Application: This study presents a Cyber infrastructure-as-a-Service (CaaS) model to support large-scale, multidisciplinary scientific research, including in the SNRI domain.

- Details: The Southern Nevada Research Cloud (SNRC) and data repository provide a low-cost solution for delivering services around CaaS, facilitating collaborative, multidisciplinary, data-intensive research (Ma et al., 2017).

properties

Product Name |

SNRI-H05 |

|---|---|

Molecular Formula |

C18H20FNO3 |

Molecular Weight |

317.36 |

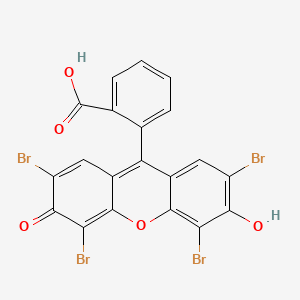

IUPAC Name |

3-(Benzo[d][1,3]dioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C18H20FNO3/c1-20(2)11-10-15(13-6-8-14(19)9-7-13)23-17-5-3-4-16-18(17)22-12-21-16/h3-9,15H,10-12H2,1-2H3 |

InChI Key |

XFCIOLPMKMDDNQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(OC1=C2OCOC2=CC=C1)C3=CC=C(F)C=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

SNRIH05; SNRI H05; SNRI-H05 |

Origin of Product |

United States |

Retrosynthesis Analysis

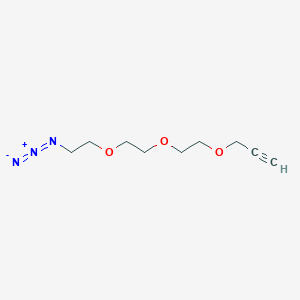

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.